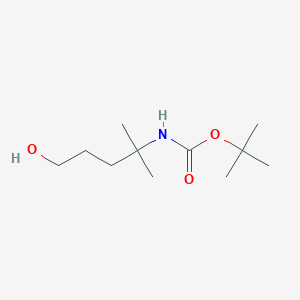
3-(2-Hydroxyphenyl)oxetan-3-ol
Overview
Description
“3-(2-Hydroxyphenyl)oxetan-3-ol” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “3-(2-Hydroxyphenyl)oxetan-3-ol” involves two stages . In the first stage, 2-hydroxybromobenzene reacts with n-butyllithium in diethyl ether and hexane at 20°C for 0.5 hours under an inert atmosphere. In the second stage, oxetan-3-one is added in diethyl ether at 20°C for 12 hours under an inert atmosphere . This synthesis method yields “3-(2-Hydroxyphenyl)oxetan-3-ol” with a yield of 75% .Molecular Structure Analysis
The molecular structure of “3-(2-Hydroxyphenyl)oxetan-3-ol” consists of an oxetane ring, which is a three-membered cyclic ether, attached to a phenyl ring with a hydroxyl group . The oxetane ring serves as an isostere of the carbonyl moiety .Chemical Reactions Analysis
“3-(2-Hydroxyphenyl)oxetan-3-ol” can undergo various chemical reactions. For instance, it can participate in ring-opening reactions of terminal epoxides with carboxylic acids . This reaction provides a convenient synthetic approach to 1,2-diol monoesters .Physical And Chemical Properties Analysis
“3-(2-Hydroxyphenyl)oxetan-3-ol” is a colorless transparent liquid . It has a molecular weight of 166.17 and a molecular formula of C9H10O3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Hydroxyphenyl)oxetan-3-ol, focusing on six unique fields:
Pharmaceuticals and Drug Development
3-(2-Hydroxyphenyl)oxetan-3-ol is a valuable compound in pharmaceutical research due to its unique structural properties. It serves as a building block for synthesizing various bioactive molecules. Its oxetane ring can enhance the metabolic stability and solubility of drug candidates, making it a crucial component in the development of new medications . Researchers have explored its potential in creating drugs with improved pharmacokinetic profiles and reduced side effects.
Organic Synthesis
In organic chemistry, 3-(2-Hydroxyphenyl)oxetan-3-ol is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions and form various derivatives makes it a versatile tool for constructing diverse chemical structures . This compound is particularly useful in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and material science.
Material Science
The unique properties of 3-(2-Hydroxyphenyl)oxetan-3-ol make it an interesting candidate for material science applications. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. Researchers are investigating its potential in developing advanced materials for coatings, adhesives, and high-performance composites . Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental factors.
Photochemistry
3-(2-Hydroxyphenyl)oxetan-3-ol has shown promise in photochemical applications due to its ability to absorb and emit light. It can be used in the design of photoresponsive materials and photoinitiators for polymerization reactions . These materials have applications in areas such as 3D printing, optical data storage, and light-sensitive coatings. The compound’s photochemical properties are being explored to create materials that respond to light stimuli in controlled and predictable ways.
Biological Studies
In biological research, 3-(2-Hydroxyphenyl)oxetan-3-ol is used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their functions and activities . Researchers use this compound to investigate enzyme catalysis, protein-ligand binding, and other biochemical processes, contributing to a deeper understanding of biological systems.
Environmental Chemistry
The compound’s stability and reactivity make it useful in environmental chemistry for studying pollutant degradation and remediation processes. It can be employed as a model compound to understand the behavior of similar structures in the environment . Researchers are exploring its potential in developing methods for the detection and removal of environmental contaminants, contributing to efforts in pollution control and environmental protection.
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .
Mode of Action
Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Action Environment
The physicochemical properties of oxetane-containing compounds, such as metabolic stability and lipophilicity, can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-hydroxyphenyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGYWFKHNPCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306507 | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)oxetan-3-ol | |
CAS RN |
1123786-87-7 | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123786-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)







![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)


